molecular formula C11H17N3O8 B1210768 Tetrodotoxin CAS No. 4368-28-9

Tetrodotoxin

Cat. No. B1210768
CAS RN: 4368-28-9
M. Wt: 319.27 g/mol
InChI Key: CFMYXEVWODSLAX-KHHKGZCGSA-N
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Description

Tetrodotoxin (TTX) is a selective sodium channel blocker nonprotein heat-stable toxin. The mechanism of toxicity is through the blockage of fast voltage-gated sodium channels .


Synthesis Analysis

TTX is synthesized in 22 steps from a glucose derivative. The central cyclohexane ring of TTX and its a-tertiary amine moiety were established by the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide, followed by alkynyl addition to the resultant isoxazoline .


Molecular Structure Analysis

TTX contains total 42 bonds; 25 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 5 six-membered rings, 3 eight-membered rings, 2 ten-membered rings, 2 twelve-membered rings, 1 guanidine derivative, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), 6 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, 1 tertiary alcohol, and 2 ethers (aliphatic) .


Chemical Reactions Analysis

TTX is a neurotoxic natural product that has inspired and empowered chemists and biologists for more than a century. As a selective blocker of voltage-gated sodium channels, it has played a crucial role in the elucidation of the action potential .


Physical And Chemical Properties Analysis

TTX is a white crystalline solid, darkens above 220 Celsius without melting, and exhibits no UV absorption. It is completely insoluble in all solvents except acids, it apparently a weak base (pKa’8.76), and forms a crystalline hydrobromide soluble in water .

Scientific Research Applications

Pain Management

TTX: has been studied extensively for its analgesic properties, particularly in the treatment of neuropathic and cancer pain . It works by blocking voltage-gated sodium channels (VGSCs), which play a crucial role in pain signaling. Clinical trials are exploring TTX’s effectiveness in managing chemotherapy-induced neuropathic pain and cancer-related pain .

Neurological Disorders

Due to its ability to block sodium channels, TTX is being researched as a potential treatment for neurological conditions. It could lead to new drugs for treating disorders that involve the dysregulation of sodium channels, such as epilepsy and certain types of paralysis .

Cardiovascular Research

TTX: can be used to study the role of sodium channels in cardiac function. It helps in understanding arrhythmias and developing treatments for various heart conditions by selectively inhibiting sodium channels in the heart muscle .

Addiction Treatment

Researchers are investigating the use of TTX in treating addiction, particularly for alleviating withdrawal symptoms from substances like heroin and cocaine. Its sodium channel blocking properties may help reduce cravings and withdrawal effects .

Cancer Research

TTX: has shown promise in cancer research, where it may inhibit the growth of certain types of tumors. Its ability to target specific sodium channels could make it a valuable tool in the development of anti-cancer therapies .

Anesthesia and Surgery

In the field of anesthesia and surgery, TTX is being explored as a local anesthetic due to its potent sodium channel inhibition. It could provide a longer-lasting and more targeted numbing effect than traditional anesthetics .

Safety And Hazards

TTX is fatal if swallowed, in contact with skin or if inhaled. It is a serious condition caused by the ingestion of TTX, a potent neurotoxin found in certain seafood .

Future Directions

The TTX system holds great promise as a therapeutic and understanding the origin and chemical ecology of TTX as a poison will only improve its general benefit to humanity .

properties

IUPAC Name

(1R,5R,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3-,4-,5+,6-,7+,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMYXEVWODSLAX-QOZOJKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@@]34[C@@H]([C@@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB] Colorless solid; [NIOSH] White powder; [MSDSonline]
Record name Tetrodotoxin
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Solubility

Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents
Record name Tetrodotoxin
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Mechanism of Action

Sodium current (I(Na)) of the mammalian heart is resistant to tetrodotoxin (TTX) due to low TTX affinity of the cardiac sodium channel (Na(v)) isoform Na(v)1.5. To test applicability of this finding to other vertebrates, TTX sensitivity of the fish cardiac I(Na) and its molecular identity were examined. METHODS: Molecular cloning and whole-cell patch-clamp were used to examine alpha-subunit composition and TTX inhibition of the rainbow trout (Oncorhynchus mykiss) cardiac Na(v) respectively. ...: I(Na) of the trout heart is about 1000 times more sensitive to TTX (IC50 = 1.8-2 nm) than the mammalian cardiac I(Na) and it is produced by three Na(v)alpha-subunits which are orthologs to mammalian skeletal muscle Na(v)1.4, cardiac Na(v)1.5 and peripheral nervous system Na(v)1.6 isoforms respectively. Oncorhynchus mykiss (om) omNa(v)1.4a is the predominant isoform of the trout heart accounting for over 80% of the Na(v) transcripts, while omNa(v)1.5a forms about 18% and omNa(v)1.6a only 0.1% of the transcripts. OmNa(v)1.4a and omNa(v)1.6a have aromatic amino acids, phenylalanine and tyrosine, respectively, in the critical position 401 of the TTX binding site of the domain I, which confers their high TTX sensitivity. More surprisingly, omNa(v)1.5a also has an aromatic tyrosine in this position, instead of the cysteine of the mammalian TTX-resistant Na(v)1.5. CONCLUSIONS: The ortholog of the mammalian skeletal muscle isoform, omNa(v)1.4a, is the predominant Na(v)alpha-subunit in the trout heart, and all trout cardiac isoforms have an aromatic residue in position 401 rendering the fish cardiac I(Na) highly sensitive to TTX., ... TTX inhibits voltage-gated sodium channels in a highly potent and selective manner without effects on any other receptor and ion channel systems. TTX blocks the sodium channel only from outside of the nerve membrane, and is due to binding to the selectivity filter resulting in prevention of sodium ion flow. It does not impair the channel gating mechanism. More recently, the TTX-resistant sodium channels have been discovered in the nervous system and received much attention because of their role in pain sensation. TTX is now known to be produced not by puffer but by bacteria, and reaches various species of animals via food chain.
Record name Tetrodotoxin
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Product Name

Tetrodotoxin

Color/Form

Crystals

CAS RN

4368-28-9
Record name Tetrodotoxin
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Record name Tetrodotoxin
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Record name TETRODOTOXIN
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Record name Tetrodotoxin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

225 °C (decomposes)
Record name Tetrodotoxin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3543
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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